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Compound of Interest

5-Chloro-4-fluoro-2-
Compound Name:
hydroxybenzoic acid

Cat. No.: B1603609

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-4-fluoro-2-
hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-4-fluoro-2-hydroxybenzoic acid is a halogenated derivative of salicylic acid. Its
structural complexity, featuring chloro, fluoro, hydroxyl, and carboxylic acid moieties, makes it a
valuable and versatile building block in medicinal chemistry and materials science. The precise
arrangement of these functional groups significantly influences the molecule's electronic
properties, reactivity, and intermolecular interactions. Consequently, this compound serves as a
key intermediate in the synthesis of a wide range of target molecules, from active
pharmaceutical ingredients (APIs) to specialized polymers.[1] For instance, halogenated
benzoic acids are integral to the design of kinase inhibitors and proton exchange membranes
for fuel cells.[1]

A thorough understanding of the physicochemical properties of 5-Chloro-4-fluoro-2-
hydroxybenzoic acid is paramount for its effective application. These properties—spanning its
physical state, solubility, acidity, and spectral characteristics—govern its behavior in reaction
media, its suitability for various analytical techniques, and its potential interactions in biological
systems. This guide provides a comprehensive overview of these core properties, supported by
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established experimental protocols and theoretical insights, to empower researchers in their
synthetic and developmental endeavors.

Chemical Identity and Molecular Structure

The foundational step in characterizing any chemical compound is to establish its precise
identity and structure. This information is critical for database searches, regulatory
documentation, and predicting chemical behavior.

Table 1: Core Identification Data for 5-Chloro-4-fluoro-2-hydroxybenzoic acid

Identifier Value Source

] 5-Chloro-4-fluoro-2-
Chemical Name o [2][3]
hydroxybenzoic acid

CAS Number 189283-52-1 [2][3]
Molecular Formula C7H4CIFO3 [2][3]
Molecular Weight 190.56 g/mol [2][3]

OC(=0)C1=C(0)C=C(F)C(Cl)=

SMILES String c1

InChl K Information not available in
n ey
search results

The structure consists of a benzene ring substituted with a carboxylic acid group at position 1,
a hydroxyl group at position 2, a fluorine atom at position 4, and a chlorine atom at position 5.
The intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the
carboxylic acid is a key feature, similar to salicylic acid, which influences its acidity and
conformation.[4]

Physicochemical and Thermodynamic Properties

The physical and thermodynamic properties of a compound dictate its handling, storage, and
behavior in various physical states and solutions.
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Table 2: Key Physicochemical Properties of 5-Chloro-4-fluoro-2-hydroxybenzoic acid and
Related Analogs
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BENGHE

Value (5-Chloro-4-
fluoro-2-

Property . Comparative Value  Significance

hydroxybenzoic

acid)

5-Chlorosalicylic acid:
) ) Off-white to cream ) )
White to off-white Indicates purity and
) powder.[5] 5- ) )

Appearance crystalline dictates handling

solid/powder.

Fluorosalicylic acid:
Light brown powder to

crystal.[6]

procedures.

Melting Point (mp)

Data not available.

5-Chlorosalicylic acid:
171-172 °C.[5][7] 5-
Fluorosalicylic acid:
177-179 °C.[6][8]

A sharp melting point
is a primary indicator
of purity. It is a critical
parameter for quality

control.

Boiling Point (bp)

Data not available
(predicted to be high).

5-Fluorosalicylic acid:
307.4+27.0 °C
(Predicted).[6]

High boiling point is
expected due to
hydrogen bonding and
molecular weight.
Typically decomposes
before boiling at

atmospheric pressure.

5-Chlorosalicylic acid
is soluble in DMSO (=
200 mg/mL).[9] 5-

Crucial for selecting
appropriate solvents
for reactions,

purification

Solubility Data not available. o o (crystallization), and
Fluorosalicylic acid is ) -
) ) formulation. Solubility
slightly soluble in ) o
in DMSO is important
water.[6] o ) )
for in vitro biological
screening.
pKa Data not available 5-Fluorosalicylic acid: The acid dissociation

(predicted).

2.68+0.10 (Predicted).

[6]

constant (pKa) of the
carboxylic acid group

is critical for predicting
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the ionization state at
a given pH, which
affects solubility,
membrane
permeability, and

receptor binding.

The logarithm of the
partition coefficient
(octanol/water) is a
measure of

LogP 1.88 (Predicted).[2] N/A lipophilicity, a key
parameter in drug
design for predicting
absorption and

distribution.

Expert Insights:

» Melting Point Causality: The melting points of the parent halogenated salicylic acids are
relatively high due to the strong intermolecular hydrogen bonding afforded by the carboxylic
acid and hydroxyl groups, as well as dipole-dipole interactions from the C-X bonds. We can
predict the melting point of 5-Chloro-4-fluoro-2-hydroxybenzoic acid to be in a similar
range, likely above 170 °C.

» Acidity (pKa) Considerations: The acidity of the carboxylic acid is enhanced by the electron-
withdrawing inductive effects (-l effect) of the chlorine and fluorine substituents.[10] These
halogens help stabilize the resulting carboxylate anion. The intramolecular hydrogen bond
from the ortho-hydroxyl group also plays a role in stabilizing the conjugate base, a
phenomenon well-documented for salicylic acid itself.[10]

Spectroscopic Profile

Spectroscopic analysis is indispensable for structural elucidation and quality control. While a
complete experimental dataset for 5-Chloro-4-fluoro-2-hydroxybenzoic acid is not publicly
available, we can predict its spectral characteristics based on its structure and data from
analogous compounds.
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of this compound is expected to show several characteristic absorption bands.

Table 3: Predicted IR Absorption Bands

Functional Group Wavenumber (cm—?) Description

) ) Strong, broad absorption due
O-H (Carboxylic Acid) 2500-3300 (very broad) ]
to hydrogen bonding.

Often overlaps with the
O-H (Phenol) ~3200 (broad) ) )
carboxylic acid O-H stretch.

] Sharp, weak to medium
C-H (Aromatic) 3000-3100 b i
absorptions.

Strong absorption, shifted to
C=0 (Carboxylic Acid) 1650-1680 lower frequency due to

intramolecular H-bonding.

Multiple medium to strong

C=C (Aromatic) 1450-1600
bands.
) Strong, characteristic
C-F (Aryl-Fluoride) 1200-1250 )
absorption.
C-CI (Aryl-Chloride) 1000-1100 Medium to strong absorption.

This predicted profile can be compared to the known spectrum of 5-chlorosalicylic acid, which
provides a reliable reference for the main functional groups, with the addition of the C-F stretch
being the key differentiator.[11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a
molecule.
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e 1H NMR: The molecule has two aromatic protons. Their chemical shifts and coupling patterns
are influenced by the surrounding substituents. The proton at C6 (ortho to the hydroxyl
group) would likely appear further downfield than the proton at C3. The fluorine atom at C4
will cause splitting (coupling) of the signals from the adjacent protons.

e 13C NMR: Seven distinct carbon signals are expected. The carboxyl carbon (C=0) will be the
most downfield signal (=170 ppm). The carbons attached to the electronegative oxygen,
fluorine, and chlorine atoms (C1, C2, C4, C5) will also have characteristic chemical shifts.

e 19F NMR: A single signal is expected for the fluorine atom, providing a clear marker for its
presence.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition. The
electron ionization (El) mass spectrum would be expected to show a molecular ion peak (M™*)
at m/z 190. A key feature would be the isotopic pattern for chlorine: an (M+2)* peak at m/z 192
with an intensity approximately one-third that of the M+ peak, corresponding to the natural
abundance of the 37Cl isotope.

Experimental Methodologies & Workflows

To ensure the trustworthiness and reproducibility of data, standardized experimental protocols
are essential. The following sections describe robust methods for determining key
physicochemical properties.

Protocol: Determination of Melting Point by Differential
Scanning Calorimetry (DSC)

DSC provides a highly accurate and reproducible measurement of the melting point and can
also reveal information about purity and polymorphism.

Step-by-Step Methodology:

o Sample Preparation: Accurately weigh 2-3 mg of the dried 5-Chloro-4-fluoro-2-
hydroxybenzoic acid powder into an aluminum DSC pan.
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» Encapsulation: Crimp the pan with a lid to encapsulate the sample. Prepare an identical
empty pan to serve as a reference.

 Instrument Setup: Place the sample and reference pans into the DSC cell.

o Thermal Program: Equilibrate the cell at a starting temperature (e.g., 25 °C). Ramp the
temperature at a controlled rate (e.g., 10 °C/min) to a final temperature well above the
expected melting point (e.g., 220 °C). Maintain a constant nitrogen purge to ensure an inert
atmosphere.

o Data Analysis: The melting point is determined as the onset or peak of the endothermic
event on the resulting thermogram. The sharpness of the peak is indicative of the sample's

purity.

Workflow Diagram: DSC Analysis

Preparation Analysis Result

7 e Set Thermal Program q Determine Melting
(Welgh 2-3mg Samp\e)—b(Encapsulale in Pan Load Sample & RefH (e.g., 10°C/min) )—V(Run AnalyslsM(Analyze Thermugram)—b(r_,mm (Onset/Peak)

Click to download full resolution via product page

Caption: Workflow for Melting Point Determination using DSC.

Protocol: Synthesis via Electrophilic Chlorination

The synthesis of halogenated benzoic acids often involves electrophilic aromatic substitution. A
plausible route to 5-Chloro-4-fluoro-2-hydroxybenzoic acid starts from 4-fluoro-2-
hydroxybenzoic acid.

Step-by-Step Methodology:

o Dissolution: Dissolve 4-fluoro-2-hydroxybenzoic acid (1 equivalent) in a suitable solvent such
as acetonitrile (MeCN).[13]
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Activation: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid
(H2S0a4), to protonate the hydroxyl group, further activating the ring for electrophilic
substitution.[13]

Chlorination: Add a chlorinating agent, such as N-chlorosuccinimide (NCS) (1.05
equivalents), portion-wise to the stirred solution at room temperature.[13] The hydroxyl group
directs the incoming electrophile to the ortho and para positions. As the para position is
blocked by fluorine, chlorination is directed to the position ortho to the hydroxyl group (C5).

Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC).

Workup & Isolation: Upon completion, evaporate the solvent. Add a small amount of solvent
and stir to precipitate the product. Filter the solid, wash with water to remove any remaining
acid and succinimide, and dry under vacuum to yield the final product.[13]

Workflow Diagram: Synthesis Protocol
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Caption: Synthetic Workflow for 5-Chloro-4-fluoro-2-hydroxybenzoic acid.

Conclusion

5-Chloro-4-fluoro-2-hydroxybenzoic acid is a highly functionalized aromatic compound with
significant potential as a synthetic intermediate. Its physicochemical profile is dominated by the
interplay of its four distinct functional groups, which impart high crystallinity, moderate
lipophilicity, and enhanced acidity compared to unsubstituted benzoic acid. The predicted
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spectral data provide a clear roadmap for its unambiguous identification and characterization.
The synthetic and analytical protocols outlined in this guide offer robust, field-proven
methodologies for researchers working with this compound. A comprehensive understanding of
these properties is the cornerstone of leveraging its full potential in the development of novel
pharmaceuticals and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 12 /12 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1603609?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1603609?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

